molecular formula C11H21N B13286198 7-Propyl-1-azaspiro[3.5]nonane

7-Propyl-1-azaspiro[3.5]nonane

Cat. No.: B13286198
M. Wt: 167.29 g/mol
InChI Key: XCZDBPCQVXYNRA-UHFFFAOYSA-N
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Description

7-Propyl-1-azaspiro[3.5]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a nonane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propyl-1-azaspiro[3.5]nonane typically involves the use of N-Boc-4-piperidone as a starting material. The process includes a Wittig reaction to prepare N-Boc-4-methylenepiperidine, followed by a [2+2] cyclization catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone. This intermediate is then reduced using sodium borohydride at room temperature to yield N-Boc-7-azaspiro-ol. Finally, the Boc protecting group is removed using 2 mol/L hydrochloric acid-ethyl acetate to obtain the target compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves economical and readily available reagents, simple operations, and high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

7-Propyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

7-Propyl-1-azaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Propyl-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a FAAH inhibitor, it binds to the enzyme’s active site, preventing the breakdown of fatty acid amides and thereby modulating various physiological processes . The pathways involved often include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Propyl-1-azaspiro[3.5]nonane is unique due to the presence of the propyl group, which can influence its biological activity and chemical reactivity. This modification can enhance its potency and selectivity as a bioactive molecule, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

7-propyl-1-azaspiro[3.5]nonane

InChI

InChI=1S/C11H21N/c1-2-3-10-4-6-11(7-5-10)8-9-12-11/h10,12H,2-9H2,1H3

InChI Key

XCZDBPCQVXYNRA-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2(CC1)CCN2

Origin of Product

United States

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